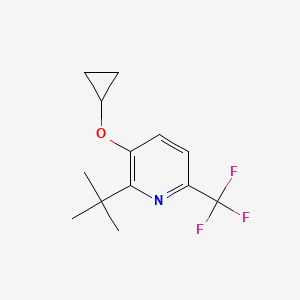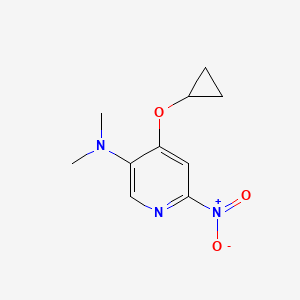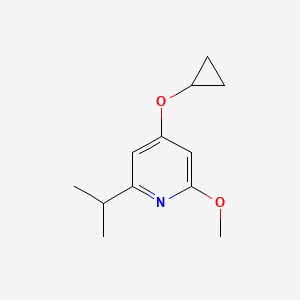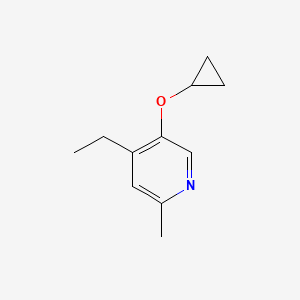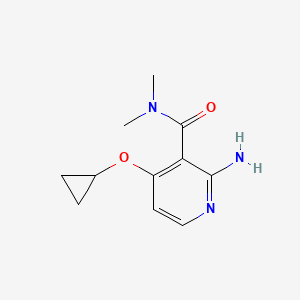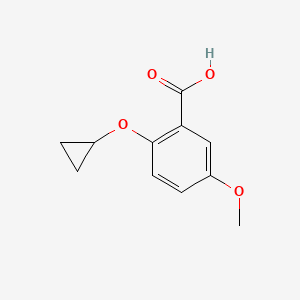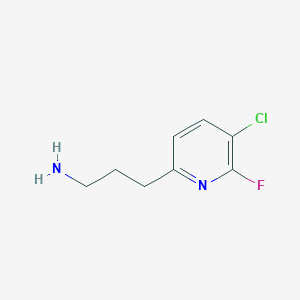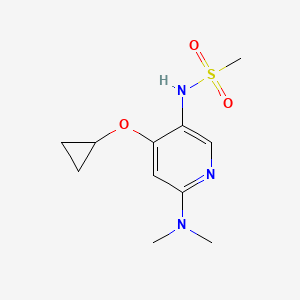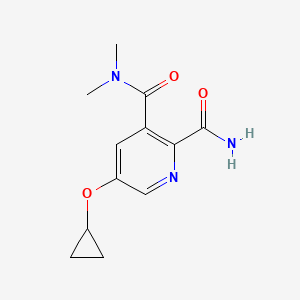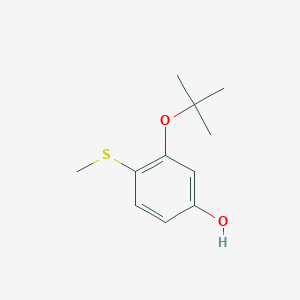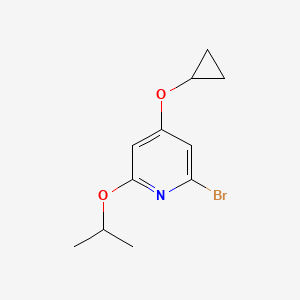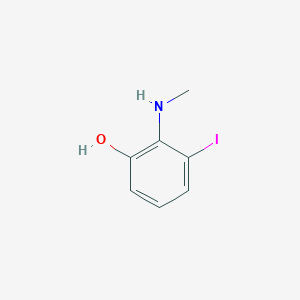
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an acetyl group at the 2-position, a fluorine atom at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom . The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The sulfonyl chloride group is typically introduced through chlorosulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
Industrial production of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Various carbon-carbon bonded products.
Applications De Recherche Scientifique
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride depends on the specific application and the target moleculeThe fluorine atom can influence the electronic properties of the compound, enhancing its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the acetyl and sulfonyl chloride groups, making it less reactive in certain applications.
2-Acetylpyridine: Lacks the fluorine and sulfonyl chloride groups, resulting in different reactivity and applications.
4-Sulfonyl Chloride Pyridine:
Uniqueness
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of the acetyl, fluorine, and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C7H5ClFNO3S |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
2-acetyl-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3 |
Clé InChI |
RXHJTPOHLINKCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


